An In-Depth Technical Guide to the Chemical Properties of 1-(2,6-Difluorophenyl)-N-methylmethanamine
An In-Depth Technical Guide to the Chemical Properties of 1-(2,6-Difluorophenyl)-N-methylmethanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 1-(2,6-difluorophenyl)-N-methylmethanamine and its hydrochloride salt. This compound is a key building block in medicinal chemistry, valued for the unique physicochemical and metabolic properties conferred by the 2,6-difluorophenyl moiety. This guide will delve into its molecular structure, physicochemical properties, synthesis, reactivity, and safety considerations. While detailed experimental data for this specific molecule is not extensively published, this guide synthesizes available information on its precursors and analogous compounds, offering field-proven insights and robust experimental protocols based on established synthetic methodologies.
Introduction: The Significance of the 2,6-Difluorobenzyl Moiety
The introduction of fluorine atoms into organic molecules is a cornerstone of modern drug design. The 2,6-difluorobenzyl group, in particular, offers a unique combination of steric and electronic properties that can profoundly influence a molecule's conformational preferences, metabolic stability, and binding affinity to biological targets. The fluorine atoms are strong electron-withdrawing groups, which can modulate the pKa of nearby functionalities and alter metabolic pathways by blocking sites of oxidation. Furthermore, the steric bulk of the ortho-fluorine atoms can restrict the rotation of the phenyl ring, locking the molecule into a specific conformation that may be optimal for receptor binding. 1-(2,6-Difluorophenyl)-N-methylmethanamine serves as a valuable synthon for introducing this privileged scaffold into a wide array of pharmacologically active compounds.
Molecular Structure and Physicochemical Properties
The core structure of 1-(2,6-difluorophenyl)-N-methylmethanamine consists of a 2,6-difluorophenyl ring connected to a secondary methylaminomethyl group. The hydrochloride salt is the most common commercially available form.
Physicochemical Data Summary
| Property | 1-(2,6-Difluorophenyl)-N-methylmethanamine | 1-(2,6-Difluorophenyl)-N-methylmethanamine HCl | 2,6-Difluorobenzylamine (Precursor) |
| CAS Number | Not Assigned | 1956377-77-7 | 69385-30-4[1] |
| Molecular Formula | C₈H₉F₂N[2] | C₈H₁₀ClF₂N | C₇H₇F₂N[1] |
| Molecular Weight | 157.16 g/mol [2] | 193.62 g/mol | 143.14 g/mol [1] |
| Appearance | Predicted to be a liquid or low-melting solid | Solid | Colorless to almost colorless clear liquid[1] |
| Boiling Point | Not available | Not applicable | 177 °C[1] |
| Melting Point | Not available | Not available | Not available |
| Density | Not available | Not available | 1.22 g/mL[1] |
| Refractive Index | Not available | Not available | n20/D 1.49[1] |
| Solubility | Expected to be soluble in organic solvents. | Expected to be soluble in water and polar protic solvents. | Not specified |
| Storage Conditions | Not specified | Inert atmosphere, 2-8°C | 2 - 8 °C[1] |
Synthesis and Manufacturing
The synthesis of 1-(2,6-difluorophenyl)-N-methylmethanamine typically proceeds in two stages: the synthesis of the precursor 2,6-difluorobenzylamine, followed by N-methylation.
Synthesis of the Precursor: 2,6-Difluorobenzylamine
A common and efficient method for the synthesis of 2,6-difluorobenzylamine hydrochloride is the catalytic hydrogenation of 2,6-difluorobenzonitrile.
Experimental Protocol: Catalytic Hydrogenation of 2,6-Difluorobenzonitrile [3]
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Reaction Setup: In a high-pressure hydrogenation vessel, combine 2,6-difluorobenzonitrile (1 equivalent), 5% palladium on carbon (50% water-wet, ~0.2 equivalents by weight), concentrated hydrochloric acid (volume equal to ethanol), and absolute ethanol.
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Hydrogenation: Seal the vessel and shake at room temperature under a hydrogen pressure of 20 lbs for 48 hours.
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Work-up: Upon completion, filter the reaction mixture to remove the catalyst.
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Isolation: Dilute the filtrate with diethyl ether (approximately 5 volumes relative to the initial ethanol volume) and allow it to stand.
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Purification: Collect the resulting colorless crystals of 2,6-difluorobenzylamine hydrochloride by filtration. The reported melting point is 197-200 °C.
Causality Behind Experimental Choices:
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Palladium on Carbon: This is a standard and highly effective catalyst for the reduction of nitriles to primary amines. The water content helps to moderate the catalyst's activity and prevent over-reduction.
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Concentrated HCl: The presence of hydrochloric acid ensures that the product is isolated as its more stable and crystalline hydrochloride salt, which simplifies purification.
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Ethanol: Serves as a suitable solvent for both the starting material and the product salt.
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Diethyl Ether: Used as an anti-solvent to precipitate the hydrochloride salt from the reaction mixture due to its lower polarity compared to ethanol.
N-Methylation of 2,6-Difluorobenzylamine
Two primary methods are proposed for the N-methylation of 2,6-difluorobenzylamine: the Eschweiler-Clarke reaction and reductive amination.
The Eschweiler-Clarke reaction is a classic and effective method for the methylation of primary and secondary amines using formic acid and formaldehyde.[4][5] This one-pot procedure is advantageous as it avoids the formation of quaternary ammonium salts.[4][6]
Logical Relationship of the Eschweiler-Clarke Reaction
Caption: Mechanism of the Eschweiler-Clarke reaction.
Experimental Protocol:
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Reaction Setup: To a round-bottom flask, add 2,6-difluorobenzylamine (1 equivalent).
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Reagent Addition: Add an excess of formic acid (e.g., 2-3 equivalents) and formaldehyde (as a 37% aqueous solution, e.g., 2-3 equivalents).
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Reaction Conditions: Heat the mixture to reflux (typically around 100°C) for several hours, monitoring the reaction progress by TLC or GC-MS.
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Work-up: After cooling, make the reaction mixture basic with a suitable base (e.g., NaOH or K₂CO₃) and extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).
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Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography. For isolation as the hydrochloride salt, dissolve the free base in a suitable solvent (e.g., diethyl ether) and bubble dry HCl gas through the solution or add a solution of HCl in a solvent like dioxane.
Reductive amination offers a versatile alternative, involving the reaction of an aldehyde with an amine to form an imine, which is then reduced in situ.
Experimental Workflow for Reductive Amination
Caption: General workflow for reductive amination.
Experimental Protocol:
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Reaction Setup: Dissolve 2,6-difluorobenzaldehyde (1 equivalent) and methylamine (as a solution in a suitable solvent like THF or ethanol, or as the hydrochloride salt with a base, ~1.2 equivalents) in a suitable solvent (e.g., methanol or dichloromethane).
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Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine.
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Reduction: Cool the reaction mixture in an ice bath and add a reducing agent (e.g., sodium borohydride, 1.5 equivalents) portion-wise.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC-MS).
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Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Purify the crude product as described for the Eschweiler-Clarke reaction.
Spectroscopic and Analytical Characterization
While specific, verified spectra for 1-(2,6-difluorophenyl)-N-methylmethanamine are not publicly available, this section outlines the expected spectroscopic features based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR:
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Aromatic Protons: The protons on the 2,6-difluorophenyl ring are expected to appear as a complex multiplet in the aromatic region (δ 6.8-7.5 ppm).
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Benzylic Protons (-CH₂-): A singlet or a doublet (if coupled to the N-H proton) is expected for the methylene protons adjacent to the aromatic ring, likely in the range of δ 3.5-4.0 ppm.
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N-Methyl Protons (-N-CH₃): A singlet for the methyl group protons attached to the nitrogen is anticipated around δ 2.2-2.5 ppm.
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N-H Proton: A broad singlet for the amine proton, the chemical shift of which will be concentration and solvent-dependent.
-
-
¹³C NMR:
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Aromatic Carbons: Several signals are expected in the aromatic region (δ 110-165 ppm). The carbons directly bonded to fluorine will show large one-bond C-F coupling constants (¹JCF).
-
Benzylic Carbon (-CH₂-): A signal for the methylene carbon is expected around δ 45-55 ppm.
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N-Methyl Carbon (-N-CH₃): The methyl carbon signal should appear in the range of δ 30-40 ppm.
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Infrared (IR) Spectroscopy
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N-H Stretch: A moderate absorption band is expected in the region of 3300-3500 cm⁻¹ for the secondary amine N-H stretching vibration.
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C-H Stretch: Aromatic C-H stretching absorptions will appear just above 3000 cm⁻¹, while aliphatic C-H stretching will be observed just below 3000 cm⁻¹.
-
C=C Stretch: Aromatic ring C=C stretching vibrations are expected in the 1450-1600 cm⁻¹ region.
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C-F Stretch: Strong absorption bands due to the C-F stretching vibrations are expected in the 1100-1300 cm⁻¹ region.
-
C-N Stretch: The C-N stretching vibration should appear in the 1020-1250 cm⁻¹ range.
Mass Spectrometry (MS)
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Electron Ionization (EI): The molecular ion peak (M⁺) is expected at m/z = 157.16. Common fragmentation patterns would include the loss of a methyl group (M-15) and the formation of the 2,6-difluorobenzyl cation (m/z = 127).
-
Electrospray Ionization (ESI): In positive ion mode, the protonated molecule ([M+H]⁺) would be observed at m/z = 158.17.
Chemical Reactivity and Applications
1-(2,6-Difluorophenyl)-N-methylmethanamine is a versatile intermediate in organic synthesis, primarily utilized for the introduction of the N-methyl-2,6-difluorobenzyl group.
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Nucleophilicity: The secondary amine is nucleophilic and will react with a variety of electrophiles, such as acyl chlorides, sulfonyl chlorides, and alkyl halides, to form amides, sulfonamides, and tertiary amines, respectively.
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Pharmaceutical Intermediate: This compound is a valuable building block in the synthesis of complex pharmaceutical agents. The 2,6-difluorophenyl moiety is often incorporated to enhance metabolic stability and modulate the pharmacological profile of drug candidates.[1]
Safety and Handling
While a specific safety data sheet for 1-(2,6-difluorophenyl)-N-methylmethanamine is not widely available, the hydrochloride salt (CAS 1956377-77-7) is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).
Recommended Handling Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves, safety goggles, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.
-
In case of contact:
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Eyes: Immediately flush with plenty of water for at least 15 minutes.
-
Skin: Wash off with soap and plenty of water.
-
Ingestion: Do not induce vomiting. Rinse mouth with water.
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Inhalation: Move to fresh air.
-
-
In all cases of exposure, seek medical attention.
Conclusion
1-(2,6-Difluorophenyl)-N-methylmethanamine is a valuable chemical intermediate whose properties are largely dictated by the presence of the 2,6-difluorobenzyl group. This guide has provided a detailed overview of its structure, physicochemical properties, synthesis, and reactivity based on available data and established chemical principles. The proposed experimental protocols offer a robust starting point for the synthesis and further investigation of this compound in research and drug development settings. As with any chemical, proper safety precautions should be strictly followed during handling and use.
References
-
Wikipedia. (2023, December 27). Eschweiler–Clarke reaction. Retrieved January 18, 2026, from [Link]
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SynArchive. (n.d.). Eschweiler-Clarke Reaction. Retrieved January 18, 2026, from [Link]
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National Center for Biotechnology Information. (2023). Review of Modern Eschweiler–Clarke Methylation Reaction. PubMed Central. Retrieved January 18, 2026, from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2,6-Difluorobenzylamine hydrochloride. Retrieved January 18, 2026, from [Link]
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